

# **Application Notes and Protocols for Preclinical Lung Inflammation Studies with Londamocitinib**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **Londamocitinib** (also known as AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, in rodent models of lung inflammation. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of **Londamocitinib** in respiratory inflammatory diseases.

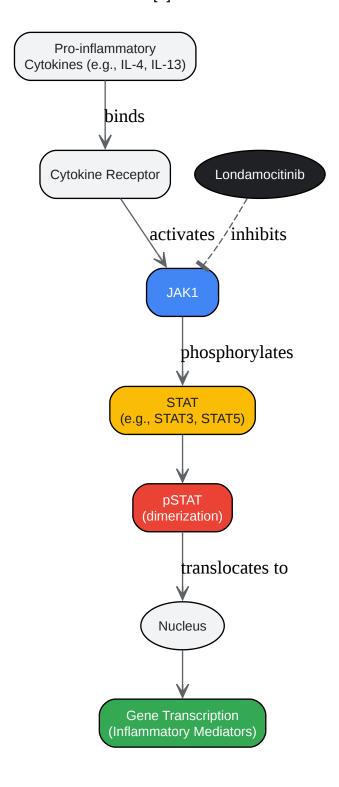
### Introduction

**Londamocitinib** is a selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathogenesis of respiratory diseases such as asthma.[1][2] By blocking JAK1, **Londamocitinib** can modulate the downstream signaling of the Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the inflammatory cascade.[1][2] Preclinical studies have demonstrated its efficacy in attenuating key features of allergic asthma. While data in other lung inflammation models such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI) are not yet available, the protocols provided can serve as a foundation for investigating the broader therapeutic utility of **Londamocitinib**.

# Mechanism of Action: JAK1-STAT Signaling Pathway



**Londamocitinib** exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. This disrupts the phosphorylation and subsequent activation of STAT proteins, which are critical for the transcription of genes involved in inflammation, cell proliferation, and differentiation. In the context of lung inflammation, this leads to a reduction in the production of inflammatory mediators and the infiltration of immune cells.[1]





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**Figure 1:** Simplified signaling pathway of **Londamocitinib**'s mechanism of action.

### **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Londamocitinib** in a preclinical model of allergic asthma.

## Table 1: In Vivo Efficacy of Londamocitinib in an Ovalbumin (OVA)-Challenged Rat Model of Allergic

### **Asthma**

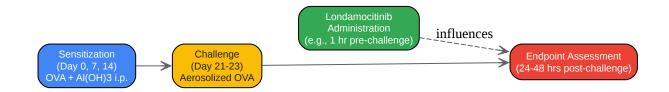
Dosage and Administration	Key Findings	Reference
1 mg/kg, intravenous	- Reduced phosphorylation of	
	STAT3 and STAT5 in lung	
	tissue Inhibited pulmonary	
	eosinophilia Reduced the late	
	asthmatic response.	
	- Inhibited STAT3 and STAT5	
	phosphorylation in lung tissue	
30 μg/kg, intratracheal (lung	from OVA-challenged rats	
deposited dose)	Inhibited eosinophilia in the	
	lung Reduced the late	
	asthmatic response.	
0.1 - 1 mg/kg, intratracheal	- Dose-dependent decrease in	-
	pSTAT3/STAT3 levels.	

## **Experimental Protocols**

## Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Rats



This protocol is designed to induce an allergic asthma phenotype in rats, which can then be used to evaluate the efficacy of **Londamocitinib**.



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Figure 2: Experimental workflow for the OVA-induced asthma model.

#### Materials:

- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Al(OH)3) gel
- Londamocitinib
- Vehicle for **Londamocitinib** (e.g., saline, DMSO)
- Male Brown Norway rats (6-8 weeks old)
- Aerosol generation system
- Whole-body plethysmograph

#### Procedure:

- Sensitization:
  - On days 0, 7, and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg Al(OH)3 in a total volume of 1 mL saline.
- Drug Administration:



- One hour prior to the first OVA challenge, administer Londamocitinib or vehicle via the desired route (e.g., intratracheal, 30 μg/kg; intravenous, 1 mg/kg).
- OVA Challenge:
  - On days 21, 22, and 23, place the rats in a whole-body plethysmograph and expose them to an aerosol of 1% (w/v) OVA in saline for 30 minutes.
- Endpoint Assessment (24-48 hours after the final challenge):
  - Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
  - Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL with phosphate-buffered saline (PBS). Analyze the BAL fluid (BALF) for total and differential cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
  - Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production.
  - STAT Phosphorylation: Homogenize lung tissue and analyze for phosphorylated STAT3 and STAT5 levels by Western blot or flow cytometry.

## Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (General Protocol)

This protocol describes a common method for inducing acute lung injury. While specific data for **Londamocitinib** in this model is not available, this protocol can be adapted for its evaluation.



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### References

- 1. AKR1C1 alleviates LPS-induced ALI in mice by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD4604 [openinnovation.astrazeneca.com]
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